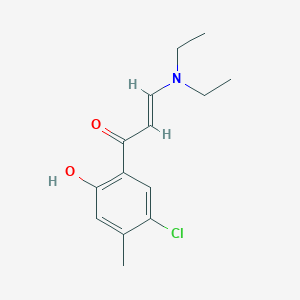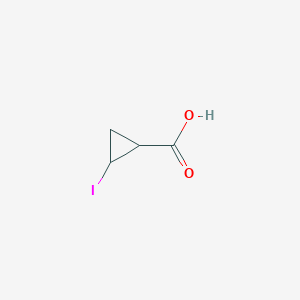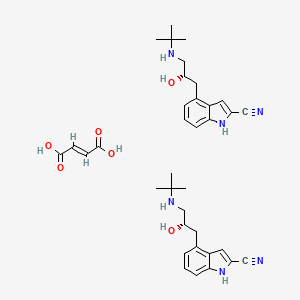
S(-)-Cyanopindolol hemifumarate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S(-)-Cyanopindolol hemifumarate salt: is a chemical compound known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a selective beta-adrenergic receptor antagonist, which means it can block the action of certain neurotransmitters on beta-adrenergic receptors. This compound is often used in studies related to cardiovascular and neurological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S(-)-Cyanopindolol hemifumarate salt typically involves multiple steps, starting from the base compound, pindolol. The process includes the introduction of a cyanide group to the pindolol structure, followed by the formation of the hemifumarate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process is optimized for yield and purity, often involving automated systems to monitor and adjust reaction parameters. The final product is subjected to rigorous testing to ensure it meets the required specifications for research and pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions: S(-)-Cyanopindolol hemifumarate salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: S(-)-Cyanopindolol hemifumarate salt is used as a reference compound in analytical chemistry to study the behavior of beta-adrenergic receptor antagonists. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to investigate the role of beta-adrenergic receptors in various physiological processes, including heart rate regulation and neurotransmitter release.
Medicine: this compound is used in pharmacological studies to develop new drugs for treating cardiovascular diseases and neurological disorders. It serves as a model compound to understand the interactions between beta-adrenergic receptors and potential therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the quality control and standardization of beta-adrenergic receptor antagonists. It is also employed in the development of new formulations and drug delivery systems.
Mécanisme D'action
S(-)-Cyanopindolol hemifumarate salt exerts its effects by selectively binding to beta-adrenergic receptors, thereby blocking the action of neurotransmitters like norepinephrine and epinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade.
Comparaison Avec Des Composés Similaires
Propranolol: Another beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic receptor antagonist used to manage cardiovascular diseases.
Metoprolol: A beta-1 adrenergic receptor antagonist used to treat high blood pressure and angina.
Uniqueness: S(-)-Cyanopindolol hemifumarate salt is unique due to its high selectivity for beta-adrenergic receptors and its ability to provide detailed insights into receptor-ligand interactions. This makes it a valuable tool in both basic and applied research, particularly in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C36H46N6O6 |
|---|---|
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-;/m00./s1 |
Clé InChI |
PJMPVRLLSWKHEA-VPLNUPECSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


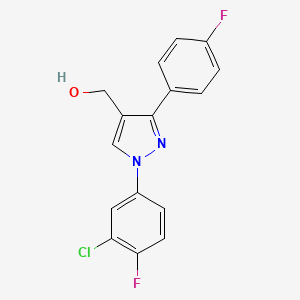
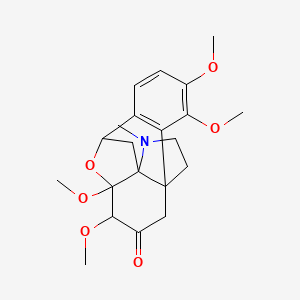
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
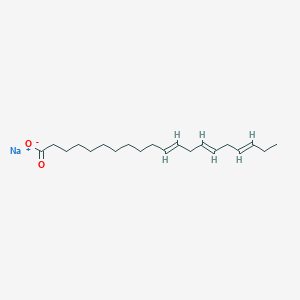
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
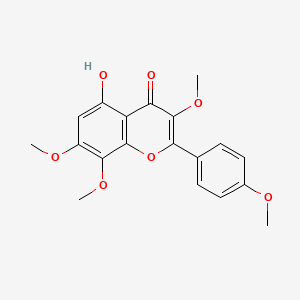
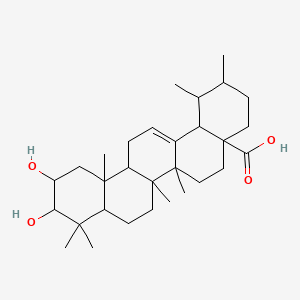
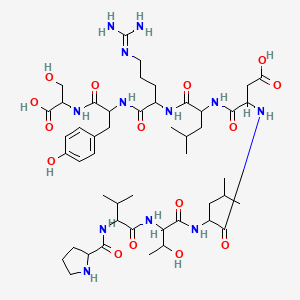
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)
